Cas no 878377-56-1 (4-(2-phenylphenyl)piperidine)

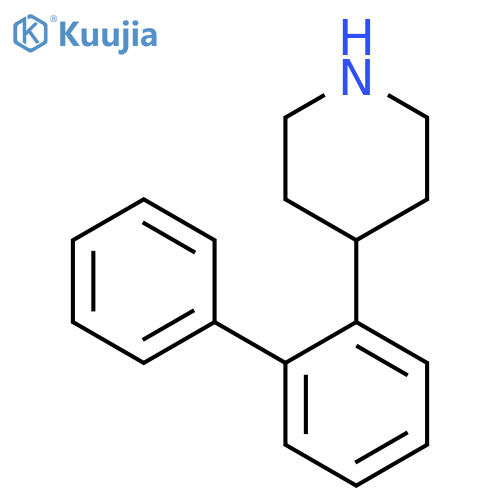

4-(2-phenylphenyl)piperidine structure

商品名:4-(2-phenylphenyl)piperidine

4-(2-phenylphenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- 4-(2-phenylphenyl)piperidine

- SCHEMBL3121349

- EN300-1862438

- 878377-56-1

-

- インチ: 1S/C17H19N/c1-2-6-14(7-3-1)16-8-4-5-9-17(16)15-10-12-18-13-11-15/h1-9,15,18H,10-13H2

- InChIKey: MWDIOCZAIPIVSB-UHFFFAOYSA-N

- ほほえんだ: N1CCC(C2=CC=CC=C2C2C=CC=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 237.151749610g/mol

- どういたいしつりょう: 237.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 12Ų

4-(2-phenylphenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1862438-0.25g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1862438-0.1g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1862438-10g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1862438-2.5g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1862438-0.05g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1862438-1.0g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 1g |

$1299.0 | 2023-06-02 | ||

| Enamine | EN300-1862438-0.5g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1862438-10.0g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 10g |

$5590.0 | 2023-06-02 | ||

| Enamine | EN300-1862438-5.0g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 5g |

$3770.0 | 2023-06-02 | ||

| Enamine | EN300-1862438-5g |

4-(2-phenylphenyl)piperidine |

878377-56-1 | 5g |

$2028.0 | 2023-09-18 |

4-(2-phenylphenyl)piperidine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

878377-56-1 (4-(2-phenylphenyl)piperidine) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬